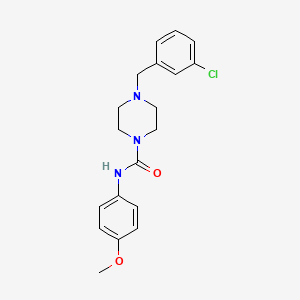
6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of the anti-apoptotic protein Bcl-2 and the enzyme topoisomerase II. Bcl-2 is a protein that prevents apoptosis by blocking the release of cytochrome c from the mitochondria. 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone binds to the BH3 domain of Bcl-2, leading to the release of cytochrome c and the activation of the apoptotic pathway. Topoisomerase II is an enzyme that is involved in DNA replication and repair. 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of the enzyme topoisomerase II, leading to DNA damage and cell death. In addition, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the advantages of using 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potential as an anticancer agent. It has shown promising results in various in vitro and in vivo studies as an inhibitor of cancer cell growth. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of using 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be considered for clinical trials.
未来方向
There are several future directions for the research on 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in various cancer cell lines and animal models. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, the development of more water-soluble derivatives of 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone could overcome the limitations of its limited solubility in water. Finally, the potential toxicity of 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone needs to be further evaluated in preclinical studies to determine its safety profile.
合成方法
The synthesis of 6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been described in the literature. The method involves the reaction of 2-phenyl-3-(3-methylphenyl)quinazolin-4(3H)-one with iodine and 1,2-diphenylethylene in the presence of potassium carbonate as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
6-iodo-3-(3-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies as an anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death.
属性
IUPAC Name |
6-iodo-3-(3-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O/c1-16-6-5-9-19(14-16)26-22(13-10-17-7-3-2-4-8-17)25-21-12-11-18(24)15-20(21)23(26)27/h2-15H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBPWYUZMCEDC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5439922.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5439926.png)
![4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439934.png)
![4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5439948.png)

![1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5439982.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-3-piperidinol](/img/structure/B5439987.png)